5-Methyl Substituent Drives 6–16× Higher Potency at α4β1δ GABA-A Receptors vs. Parent DS2 Scaffold
In a systematic SAR study of imidazo[1,2-a]pyridine-based δ-selective GABA-A receptor positive allosteric modulators, the 5-methyl analogue (compound 30) displayed 6–16 times higher potency at α4β1δ receptors compared to the parent DS2 scaffold, while also achieving at least 60-fold selectivity for α4β1δ over α4β1γ2 receptor subtypes [1]. This directly demonstrates that the 5-methyl substituent—present in the target compound—is a key pharmacophoric element for this therapeutic target class.
| Evidence Dimension | GABA-A receptor potency (α4β1δ) and selectivity (α4β1δ vs α4β1γ2) |
|---|---|
| Target Compound Data | 5-methyl DS2 analogue (compound 30): 6–16× higher potency than DS2 at α4β1δ; ≥60-fold selectivity for α4β1δ over α4β1γ2 |
| Comparator Or Baseline | Parent DS2 (imidazo[1,2-a]pyridine lacking 5-methyl): baseline potency at α4β1δ set as 1× |
| Quantified Difference | 6–16 fold potency increase and ≥60-fold selectivity gain conferred by 5-methyl substitution |
| Conditions | Fluorescence-based fluorometric imaging plate reader (FLIPR) membrane potential assay in HEK293 cells expressing human recombinant GABA-A receptor subtypes |
Why This Matters
The 5-methyl group is a validated pharmacophoric element for enhancing GABA-A receptor potency and subtype selectivity, making this compound a rational choice over unsubstituted or differently substituted imidazo[1,2-a]pyridine esters in neurological drug discovery programs.
- [1] Rostrup, F.; Falk-Petersen, C.B.; Harpsøe, K.; Buchleithner, S.; Conforti, I.; Jung, S.; Gloriam, D.E. Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors. J. Med. Chem. 2021, 64, 4730–4743. View Source
